3',4'-Dichloro-2'-(difluoromethoxy)phenacyl bromide
Overview
Description
Physical and Chemical Properties Analysis
3’,4’-Dichloro-2’-(difluoromethoxy)phenacyl bromide is a solid at room temperature . It should be stored at 2-8°C . More specific physical and chemical properties such as melting point, boiling point, solubility, and stability under various conditions are not provided in the search results.Scientific Research Applications
Synthesis and Characterization
- Phenacyl bromides, including derivatives like 3',4'-Dichloro-2'-(difluoromethoxy)phenacyl bromide, are used as building blocks in synthetic organic chemistry for the development of biologically significant heterocyclic compounds and other industrially relevant scaffolds. These compounds are essential for synthesizing a wide range of five- and six-membered heterocyclic compounds as well as fused heterocyclic compounds through one-pot multicomponent reactions (Vekariya et al., 2018).
Heterocyclic Compound Synthesis
- Synthesis of heterocyclic compounds, such as pyrazoles, pyrroles, and furan derivatives, is facilitated using phenacyl bromides. For example, reactions with ethyl cyanoacetate and hydrazines yield these derivatives, showcasing the versatility of phenacyl bromides in organic synthesis (Abdelrazek, 1990).
Antimicrobial and Antitumor Activity
- Some derivatives of phenacyl bromides have been studied for their potential antimicrobial and antitumor activities. For example, compounds synthesized using phenacyl bromides have exhibited in vitro antitumor activity with moderate to excellent growth inhibition against various cancer cell lines (Bhat et al., 2009).
Application in Dye Synthesis
- Phenacyl bromides are also used in the synthesis of dyes. For instance, reactions with 8-hydroxyquinoline and quaternary salts can yield a series of cyanine dyes, indicating the role of phenacyl bromides in dye chemistry (Mahmoud & El-Aal, 1998).
Electrochemical Applications
- The electrochemical reduction of phenacyl bromides, including its derivatives, can lead to interesting chemical reactions and products, such as the formation of furans and other organic compounds. This demonstrates the utility of phenacyl bromides in electrochemical processes (Montero et al., 1993).
Safety and Hazards
This compound is classified as dangerous with the signal word "Danger" . It has the hazard statement H314, indicating that it causes severe skin burns and eye damage . Precautionary statements include P271 (use only outdoors or in a well-ventilated area), P260 (do not breathe dust/fume/gas/mist/vapours/spray), and P280 (wear protective gloves/protective clothing/eye protection/face protection) .
Properties
IUPAC Name |
2-bromo-1-[3,4-dichloro-2-(difluoromethoxy)phenyl]ethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5BrCl2F2O2/c10-3-6(15)4-1-2-5(11)7(12)8(4)16-9(13)14/h1-2,9H,3H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WCNOBQACNSJAKK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1C(=O)CBr)OC(F)F)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5BrCl2F2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901180513 | |
Record name | Ethanone, 2-bromo-1-[3,4-dichloro-2-(difluoromethoxy)phenyl]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901180513 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
333.94 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1803717-63-6 | |
Record name | Ethanone, 2-bromo-1-[3,4-dichloro-2-(difluoromethoxy)phenyl]- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1803717-63-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethanone, 2-bromo-1-[3,4-dichloro-2-(difluoromethoxy)phenyl]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901180513 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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